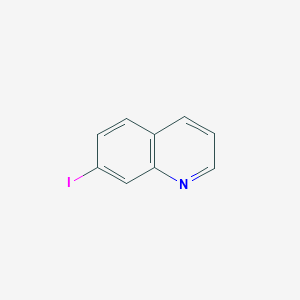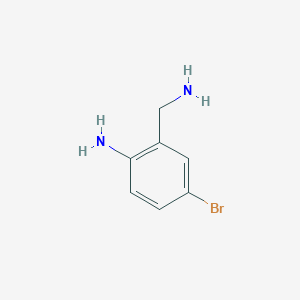
2-(アミノメチル)-4-ブロモアニリン
説明
2-(Aminomethyl)-4-bromoaniline is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminomethyl)-4-bromoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-4-bromoaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
広域スペクトル抗生物質の開発
2-(アミノメチル)-4-ブロモアニリン: は、新しいクラスの広域スペクトル抗生物質の開発において重要な役割を果たしてきました。研究者はこの化合物を用いて、アリール置換アミノメチルスペクチノマイシン抗生物質を創製してきました。 これらの新規抗生物質は、生物防御病原体を含む、現在の治療法に抵抗性のある感染症の治療に有望であり、同時に安全性と薬物動態特性が向上しています .
抗生物質耐性への対応
この化合物は、抗生物質耐性との闘いを進める上で重要な役割を果たしてきました。2-(アミノメチル)-4-ブロモアニリンから派生した構造は、通常のスペクチノマイシンよりもマイコバクテリウム・アブセサスに対して有意に強力であることが判明しました。 この細菌は、医薬品や医療機器に汚染することで知られており、新しい構造はより効果的な治療法につながる可能性があります .
PPDアナログの合成
合成化学の分野では、2-(アミノメチル)-4-ブロモアニリンは、PPD(p-フェニレンジアミン)アナログの合成のための試薬として使用されます。 これらのアナログは、新しい材料や染料の開発など、さまざまな用途があります .
トリパノソーマ殺傷活性
この化合物は、強力なトリパノソーマ殺傷活性を示す5-ニトロ-2-フランカルボン酸アミドの調製にも使用されます。 これは、寄生性原生動物によって引き起こされる病気であるトリパノソーマ症の治療において特に重要です .
アニオンセンサー
2-(アミノメチル)-4-ブロモアニリン: 誘導体は、アニオンセンサーの開発に役立つユニークな光物理的特性を持っています。 これらのセンサーは、特定のアニオンを選択的に検出でき、これは生物システムや産業用途にとって非常に重要です .
光誘起電子移動研究
この化合物の誘導体は、光誘起電子移動機構の研究に使用されます。 この研究は、高度な検出システムの開発に影響を与える半安定ラジカルアニオン種の生成につながる可能性があります .
特性
IUPAC Name |
2-(aminomethyl)-4-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPHLUCMHXXHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629202 | |
| Record name | 2-(Aminomethyl)-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771583-12-1 | |
| Record name | 2-(Aminomethyl)-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
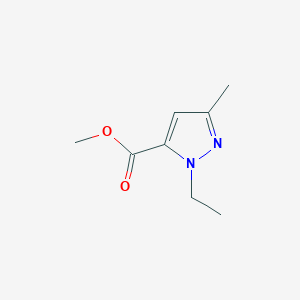

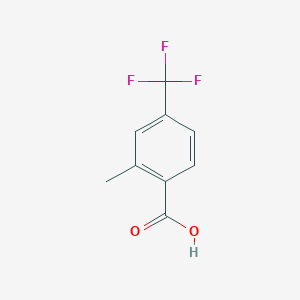
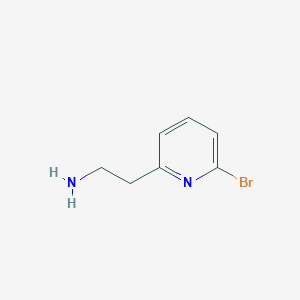

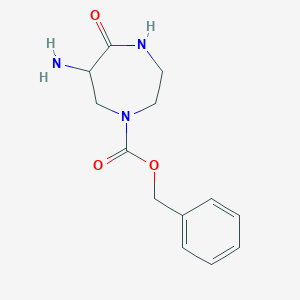

![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane](/img/structure/B1603043.png)
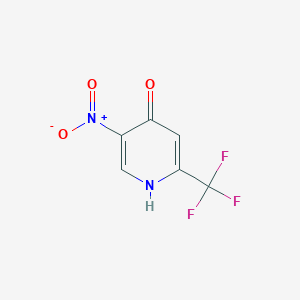
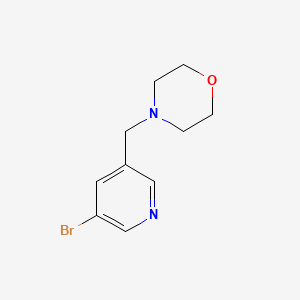
![2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1603050.png)
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1603051.png)
